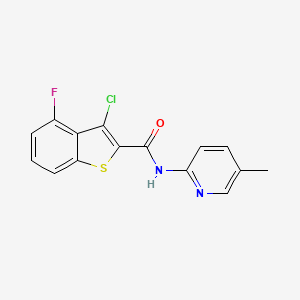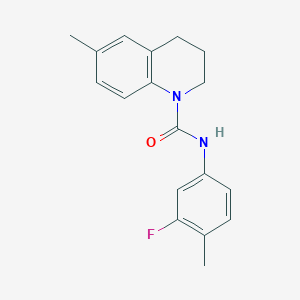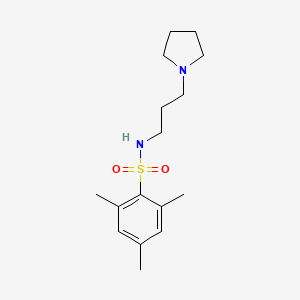![molecular formula C22H21BrFN3O3 B4592259 1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4592259.png)
1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
説明
1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H21BrFN3O3 and its molecular weight is 474.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is 473.07503 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging
Quinolinecarboxamide derivatives have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging. Specifically, N-[methyl-11C]-labeled quinoline-2-carboxamides have been synthesized and evaluated for their ability to noninvasively assess peripheral benzodiazepine type receptors (PBR) in vivo. These radioligands demonstrated significant binding to PBR in various organs, suggesting their potential for PET imaging applications to study PBR distribution and function in the body (Matarrese et al., 2001).
Fluorescent Probes for Biological Studies
Quinolinecarboxamide derivatives have also been synthesized as fluorescent probes, which can be utilized in biochemical and medical research for studying biological systems. The development of a fluorescent derivative of quinoline, specifically designed by condensation processes, showcases the potential of these compounds in serving as sensitive and selective tools for biological investigations (Gracheva et al., 1982).
Antibacterial Activity and Drug Development
Novel quinolinecarboxamide derivatives have been synthesized with a focus on their antibacterial properties. These compounds have been screened against various bacterial strains, showcasing their potential as new antibacterial agents. The synthesis process involves creating novel 1-carboxymethyl-6-fluoro-7-cyclic amino-substituted quinolones, which were tested for their efficacy against Gram-positive and Gram-negative bacteria, providing a basis for further exploration in antibiotic drug development (Kumar et al., 2014).
Advanced Material Synthesis
Quinolinecarboxamide compounds have been utilized in the synthesis of advanced materials. For instance, the development of substituted anilides of quinaldic acid, through an efficient one-step method involving microwave irradiation, demonstrates the utility of quinoline derivatives in creating materials with potential applications in various industrial and technological fields (Bobál et al., 2011).
Cancer Research and Therapeutics
In the realm of cancer research, quinolinecarboxamide derivatives have shown promise due to their cytotoxic properties against cancer cell lines. Synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has led to compounds that exhibit significant anticancer activity, with some showing more potency than standard chemotherapy drugs. These findings highlight the potential of quinolinecarboxamide derivatives in the development of new cancer therapies (Bhatt et al., 2015).
特性
IUPAC Name |
1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3O3/c1-3-26(4-2)22(30)16-12-21(29)27(19-8-6-5-7-15(16)19)13-20(28)25-18-10-9-14(23)11-17(18)24/h5-12H,3-4,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRUVCAARKLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4592185.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4592207.png)

![1-Methyl-5-[(4-propan-2-ylphenyl)carbamoyl]pyrazole-4-carboxylic acid](/img/structure/B4592218.png)
![4,5,6,7,8-Pentahydrocyclohepta[2,1-d]isoxazol-3-yl 4-phenylpiperazinyl ketone](/img/structure/B4592232.png)
![6-(1-adamantyl)-1-butyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4592252.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4592256.png)

![ETHYL 6-METHYL-2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4592272.png)
![N-[(2-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4592273.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4592281.png)
![Methyl 4-[butanoyl-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B4592283.png)
